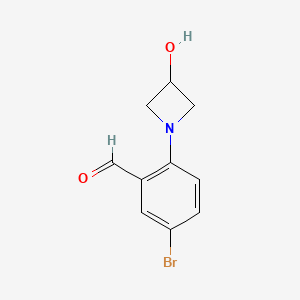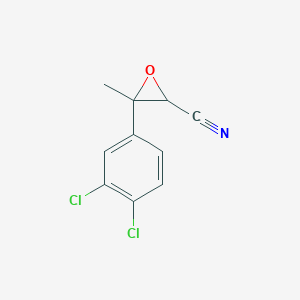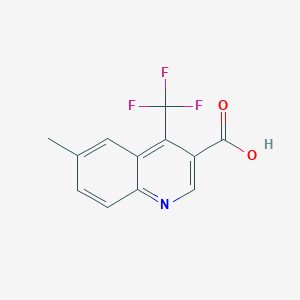
6-Methyl-4-(trifluoromethyl)quinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-4-(trifluoromethyl)quinoline-3-carboxylic acid is a chemical compound with the molecular formula C12H8F3NO2 and a molecular weight of 255.19 g/mol . This compound is a member of the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-(trifluoromethyl)quinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of trifluoromethyl-substituted anilines and aldehydes, followed by cyclization and carboxylation reactions . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-4-(trifluoromethyl)quinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like organolithium compounds and Grignard reagents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives with ketone or aldehyde groups, while reduction can produce alcohols or other reduced forms of the compound .
Aplicaciones Científicas De Investigación
6-Methyl-4-(trifluoromethyl)quinoline-3-carboxylic acid has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 6-Methyl-4-(trifluoromethyl)quinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
6-Fluoroquinoline-3-carboxylic acid: Similar structure but with a fluorine atom instead of a trifluoromethyl group.
4-Methylquinoline-3-carboxylic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Quinoline-3-carboxylic acid: The parent compound without any substituents on the quinoline ring.
Uniqueness
6-Methyl-4-(trifluoromethyl)quinoline-3-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .
Propiedades
Número CAS |
929974-04-9 |
|---|---|
Fórmula molecular |
C12H8F3NO2 |
Peso molecular |
255.19 g/mol |
Nombre IUPAC |
6-methyl-4-(trifluoromethyl)quinoline-3-carboxylic acid |
InChI |
InChI=1S/C12H8F3NO2/c1-6-2-3-9-7(4-6)10(12(13,14)15)8(5-16-9)11(17)18/h2-5H,1H3,(H,17,18) |
Clave InChI |
WSTZEPZNRWZMLJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=CN=C2C=C1)C(=O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-{5-Azaspiro[2.4]heptan-5-yl}-2,2-difluoropropan-1-amine](/img/structure/B13184137.png)

![3A-(bromomethyl)-hexahydro-2H-furo[3,2-c]pyran](/img/structure/B13184144.png)
![2-Cyclobutyl-2,6-diazaspiro[3.3]heptane](/img/structure/B13184145.png)
![5-Amino-3-[(propan-2-yloxy)methyl]pentanoic acid](/img/structure/B13184159.png)
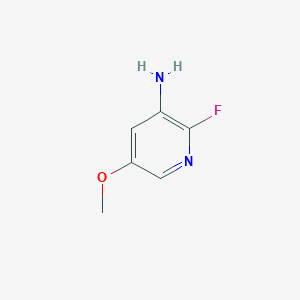
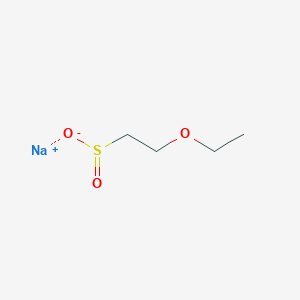
![{3-Bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}methanol](/img/structure/B13184177.png)
